
3-(Pentyloxy)-6-(4-pentylphenyl)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Pentyloxy)-6-(4-pentylphenyl)pyridazine is an organic compound that belongs to the class of pyridazines Pyridazines are heterocyclic aromatic compounds containing a six-membered ring with two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a pentyloxy group at the third position and a 4-pentylphenyl group at the sixth position of the pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pentyloxy)-6-(4-pentylphenyl)pyridazine typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds.
Introduction of the Pentyloxy Group: The pentyloxy group can be introduced via nucleophilic substitution reactions using pentanol and a suitable leaving group.
Attachment of the 4-Pentylphenyl Group: The 4-pentylphenyl group can be attached through a Friedel-Crafts alkylation reaction using 4-pentylbenzene and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. The use of automated reactors and advanced purification techniques such as chromatography and recrystallization ensures the efficient production of high-quality compounds.
Chemical Reactions Analysis
Types of Reactions
3-(Pentyloxy)-6-(4-pentylphenyl)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine oxides, while reduction may produce pyridazine hydrides.
Scientific Research Applications
3-(Pentyloxy)-6-(4-pentylphenyl)pyridazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 3-(Pentyloxy)-6-(4-pentylphenyl)pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Pentylphenyl 4-pentylbenzoate: A nematic liquid crystal with similar structural features.
4-Pentylphenyl 4-methylbenzoate: Another liquid crystal with a phenylbenzoate core.
4-Pentylphenyl isocyanate: A related compound used in the synthesis of various materials.
Uniqueness
3-(Pentyloxy)-6-(4-pentylphenyl)pyridazine is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
85872-03-3 |
|---|---|
Molecular Formula |
C20H28N2O |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
3-pentoxy-6-(4-pentylphenyl)pyridazine |
InChI |
InChI=1S/C20H28N2O/c1-3-5-7-9-17-10-12-18(13-11-17)19-14-15-20(22-21-19)23-16-8-6-4-2/h10-15H,3-9,16H2,1-2H3 |
InChI Key |
MHTXWJCQNDZURB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C2=NN=C(C=C2)OCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




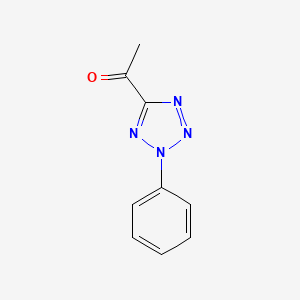
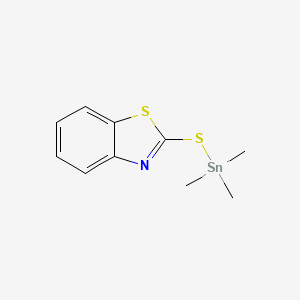

![O-[3-(4-Chlorophenyl)prop-2-EN-1-YL]hydroxylamine](/img/structure/B14428599.png)
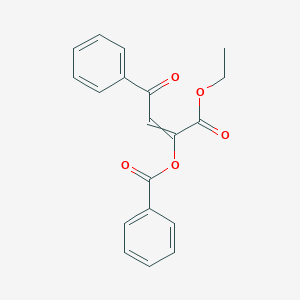


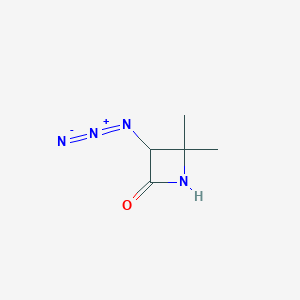
![Pyridine, 2-[[1-(2,5-dimethylphenyl)ethyl]sulfonyl]-4-methyl-, 1-oxide](/img/structure/B14428627.png)
![N-[2-(1-Formyl-2,3-dihydro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B14428632.png)
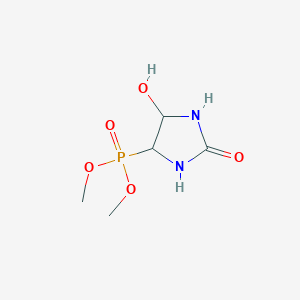
![3-(2-Chloroethanesulfonyl)-N-[(4-ethenylphenyl)methyl]propanamide](/img/structure/B14428644.png)
